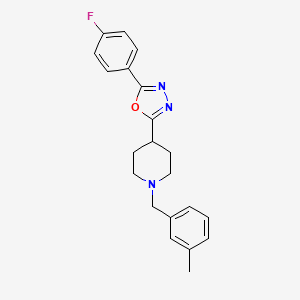
2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Fluorophenyl)-5-(1-(3-methylbenzyl)piperidin-4-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperidinyl group, and an oxadiazole ring . These functional groups could potentially confer a variety of chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a piperidine ring, and a fluorophenyl group. The oxadiazole ring is a heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The piperidine ring is a six-membered ring with one nitrogen atom, and the fluorophenyl group is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the piperidine ring, and the fluorophenyl group. The oxadiazole ring, for example, is known to participate in various chemical reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity. The piperidine ring could confer basic properties, and the oxadiazole ring could contribute to the compound’s aromaticity .Aplicaciones Científicas De Investigación
Therapeutic Potentials of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a wide array of bioactivities due to their ability to effectively bind with various enzymes and receptors in biological systems through multiple weak interactions. This structural feature facilitates the development of compounds with significant therapeutic potentials across a broad spectrum of medicinal chemistry. Research highlights the importance of these derivatives in treating diseases with their anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. The versatility of 1,3,4-oxadiazole compounds underscores their development value in medicinal chemistry, offering new avenues for the rational design of more active and less toxic medicinal agents (Verma et al., 2019).
Synthetic and Pharmacological Research
Recent synthetic and pharmacological research on 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have shown that these compounds possess favourable physical, chemical, and pharmacokinetic properties. They significantly increase their pharmacological activity by forming hydrogen bond interactions with biomacromolecules, demonstrating antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The development of compounds containing oxadiazole rings published in recent years emphasizes their biological activity and potential in the fields of organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Metal-Ion Sensing and Other Applications
1,3,4-Oxadiazole scaffolds are also pivotal in various fields beyond pharmacology, including material science and organic electronics. Their structural versatility allows for the development of fluorescent frameworks and chemosensors, particularly for metal-ion sensing. The high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites (N and O donor atoms) make these molecules suitable for such applications. This highlights the broad utility of 1,3,4-oxadiazole derivatives in creating new materials and sensors with significant practical applications (Sharma et al., 2022).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-[1-[(3-methylphenyl)methyl]piperidin-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-3-2-4-16(13-15)14-25-11-9-18(10-12-25)21-24-23-20(26-21)17-5-7-19(22)8-6-17/h2-8,13,18H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCEAUIXBCDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2805134.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2805136.png)
![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2805138.png)
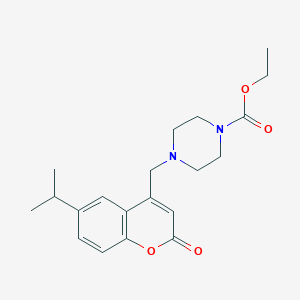
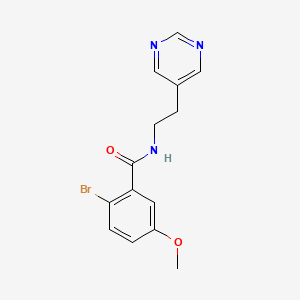

![(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2805144.png)
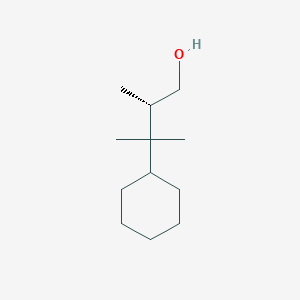
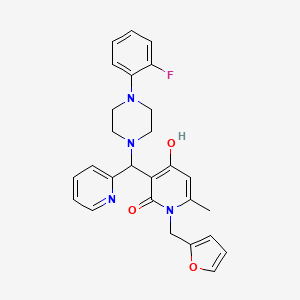
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2805147.png)
![[1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2805148.png)
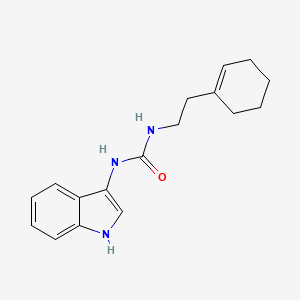
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2805154.png)